4-Bromo-1-(bromomethyl)-2-nitrobenzene

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers pursuing sequential chemoselective diversification face multi-step synthesis bottlenecks. 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) solves this with three orthogonal reactive handles in a single intermediate: • Benzylic Br: selective SN2 displacement with N/O/S nucleophiles • Aryl Br: Suzuki-Miyaura cross-coupling for biaryl construction • NO₂ group: latent amine via reduction for further diversification Enables convergent strategies, reducing step count and improving yield. Validated in Pfizer patent US2010/324043 A1. Solid (mp 79-81°C) ensures reliable automated dispensing. Batch-specific NMR/HPLC/GC data provided.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 82420-34-6
Cat. No. B051390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-nitrobenzene
CAS82420-34-6
Synonyms4-BROMO-2-NITROBENZYL BROMIDE; 4-bromo-1-(bromomethyl)-2-nitrobenzene; Benzene, 4-broMo-1-(broMoMethyl)-2-nitro-
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
InChIInChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
InChIKeyNHSJBMQFFQYDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6): A Dual-Electrophilic Building Block for Orthogonal Synthetic Applications


4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6), also known as 4-bromo-2-nitrobenzyl bromide, is a polyfunctional aromatic building block with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol [1]. The compound features three distinct reactive centers: an aryl bromide at the 4-position, a benzylic bromide at the 1-position, and a nitro group at the 2-position . This arrangement of orthogonal reactive handles enables sequential, chemoselective functionalization strategies in both medicinal chemistry and materials science applications .

Why Substituting 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) with Simpler Benzyl Bromides Compromises Synthetic Efficiency and Functional Density


Simpler benzyl bromides such as 2-nitrobenzyl bromide (CAS 3958-60-9) or 4-bromobenzyl bromide lack the full complement of orthogonal reactive sites present in 4-bromo-1-(bromomethyl)-2-nitrobenzene . The 2-nitrobenzyl bromide analog omits the aryl bromide handle, preventing downstream cross-coupling reactions (e.g., Suzuki-Miyaura) without additional functional group installation steps . Conversely, 4-bromobenzyl bromide lacks the nitro group, which serves not only as a strong electron-withdrawing group to activate the ring toward nucleophilic aromatic substitution but also as a precursor to amines via reduction . The target compound therefore enables a wider array of sequential transformations—including selective nucleophilic substitution at the benzylic position, palladium-catalyzed cross-coupling at the aryl bromide, and nitro group reduction—within a single synthetic intermediate. This functional density translates directly into fewer synthetic steps and higher overall yields for complex target molecules .

Quantitative Differentiation of 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) Against Key Structural Analogs


Functional Group Density: Orthogonal Reactive Sites Versus Monofunctional Comparators

4-Bromo-1-(bromomethyl)-2-nitrobenzene (C₇H₅Br₂NO₂, MW 294.93) contains three distinct reactive centers: an aryl bromide (4-position), a benzylic bromide (1-position), and a nitro group (2-position) [1]. In contrast, the comparator 2-nitrobenzyl bromide (C₇H₆BrNO₂, MW 216.03) lacks the aryl bromide handle [2], while 4-bromobenzyl bromide (C₇H₆Br₂, MW 249.93) lacks the nitro group [3]. The target compound therefore offers three orthogonal sites for sequential functionalization compared to only two in each comparator, directly enabling more convergent synthetic routes and reducing the number of linear steps required to access complex polyfunctional targets.

Organic Synthesis Medicinal Chemistry Building Blocks

Synthetic Accessibility: Direct Benzylic Bromination of 4-Bromo-2-nitrotoluene with Reported Yield

A reproducible synthetic protocol for 4-bromo-1-(bromomethyl)-2-nitrobenzene has been reported via radical benzylic bromination of 4-bromo-2-nitrotoluene using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux, affording the target compound in 54% isolated yield after chromatographic purification . ¹H NMR characterization confirms the product identity: δ 4.78 (s, 2H, CH₂), 7.46 (d, J = 8.0 Hz, 1H, Ar-H), 7.74 (dd, J = 2.0, 8.1 Hz, 1H, Ar-H), 8.18 (d, J = 1.7 Hz, 1H, Ar-H). In comparison, the synthesis of the positional isomer 4-bromo-2-(bromomethyl)-1-nitrobenzene (CAS 35287-42-4) requires alternative starting materials and is less commonly reported, making the target compound more readily accessible for routine laboratory use.

Process Chemistry Synthetic Methodology Intermediate Preparation

Physical Form and Handling: Solid State Facilitates Accurate Weighing and Storage

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a light yellow solid at room temperature , with a reported melting point of 79-81 °C [1] and a predicted boiling point of 325.8 °C at 760 mmHg . In contrast, the simpler analog 2-nitrobenzyl bromide (CAS 3958-60-9) is a low-melting solid with a melting point of 44-48 °C , which can complicate accurate weighing due to potential softening or clumping at ambient laboratory temperatures. The higher melting point of the target compound provides superior handling characteristics for quantitative transfer and long-term storage stability.

Laboratory Operations Compound Management Procurement Specifications

Procurement Availability: Commercial Sourcing from Multiple Established Vendors with Competitive Unit Economics

4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) is commercially available from multiple established chemical suppliers with reported purities of 95-98% . Pricing data from one vendor indicates 5 g is priced at $115 and 25 g at $500, corresponding to $23/g and $20/g respectively . In comparison, the positional isomer 4-bromo-2-(bromomethyl)-1-nitrobenzene (CAS 35287-42-4) is priced at approximately $103 for 1 g ($103/g) from a comparable supplier , representing a 5-fold higher unit cost at the gram scale. The target compound's broader commercial availability and lower unit cost make it a more economical choice for multi-gram synthetic campaigns.

Procurement Supply Chain Vendor Comparison

Patent-Cited Utility: Documented Use as an Intermediate in Pharmaceutical Patent Literature

4-Bromo-1-(bromomethyl)-2-nitrobenzene is cited as a synthetic intermediate in a Pfizer Inc. patent (US2010/324043 A1, 2010) at page/column 28-29 [1]. This patent citation establishes precedent for the compound's utility in pharmaceutical research programs. While the specific therapeutic area is not disclosed in the searchable patent excerpt, the inclusion of this compound in a major pharmaceutical company's intellectual property portfolio demonstrates its recognized value as a building block for bioactive molecule synthesis. In contrast, the non-brominated analog 2-nitrobenzyl bromide is more commonly cited in literature for peptide protection chemistry rather than as a core pharmaceutical scaffold component .

Pharmaceutical Intermediates Patent Analysis Drug Discovery

Reactivity Profile: Orthogonal Electrophilic Sites Enable Sequential Functionalization Without Protecting Group Manipulation

The benzylic bromide in 4-bromo-1-(bromomethyl)-2-nitrobenzene undergoes nucleophilic substitution (SN2) with a wide range of nucleophiles including amines, thiols, and alkoxides . Importantly, the aryl bromide at the 4-position is inert under typical SN2 conditions due to the absence of strong electron-withdrawing groups in the ortho or para positions relative to it, but becomes reactive under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . This orthogonality allows for sequential functionalization: first, nucleophilic displacement at the benzylic position; second, cross-coupling at the aryl bromide; and third, reduction of the nitro group to an amine for further derivatization. In contrast, 2-nitrobenzyl bromide lacks the aryl bromide handle entirely, limiting post-functionalization options without additional synthetic steps to install a halide.

Chemoselectivity Synthetic Methodology Protecting Group-Free Synthesis

High-Value Application Scenarios for 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) Based on Verified Differentiation Evidence


Convergent Synthesis of Biaryl-Containing Pharmacophores via Sequential Suzuki Coupling and Nucleophilic Substitution

In medicinal chemistry programs requiring biaryl scaffolds with benzylic appendages, 4-bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) serves as an ideal central building block. The orthogonal reactivity of the benzylic bromide and aryl bromide permits a convergent strategy: first, attach a nucleophile-bearing fragment (e.g., amine, thiol, or alcohol) to the benzylic position via SN2 displacement; second, couple an aryl boronic acid partner to the 4-position via Suzuki-Miyaura cross-coupling [1]. The nitro group can subsequently be reduced to an amine for further diversification. This three-step sequence is not feasible with simpler benzyl bromides such as 2-nitrobenzyl bromide, which lack the aryl bromide handle and would require additional steps to install a halide for cross-coupling [2]. The documented use of this compound in a Pfizer patent (US2010/324043 A1) further validates its applicability in pharmaceutical research .

Multi-Gram Process Development for Late-Stage Functionalization Intermediates

For process chemistry groups developing scalable routes to drug candidates, 4-bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6) offers distinct advantages over its positional isomer (CAS 35287-42-4). The target compound benefits from a validated synthetic protocol with a reported 54% isolated yield from 4-bromo-2-nitrotoluene using standard benzylic bromination conditions [1]. This established methodology facilitates reliable in-house preparation when commercial supply is constrained. Furthermore, the compound's higher melting point (79-81 °C) compared to 2-nitrobenzyl bromide (44-48 °C) provides superior handling characteristics for accurate weighing and storage stability during process development campaigns [2]. The lower commercial unit cost ($20/g at 25 g scale) compared to the positional isomer ($103/g) also makes multi-gram experimentation more economically viable .

Synthesis of Chain-Shattering Polymer Precursors for Degradable Materials

The 4-bromo-1-(bromomethyl)-2-nitrobenzene scaffold is structurally related to 1,3,5-tris(bromomethyl)-2-nitrobenzene, which has been successfully employed as a self-immolative trigger unit in chain-shattering polymers (CSPs) for degradable solid-phase extraction sorbents [1]. In this application, the nitro group and benzylic bromide functionalities are critical for the polymer's responsive degradation mechanism under UV irradiation or chemical reduction. The target compound's dual-electrophilic architecture (benzylic bromide plus aryl bromide) offers additional synthetic versatility for tailoring polymer properties, as the aryl bromide can be used to install solubilizing groups or cross-linking moieties via palladium-catalyzed coupling prior to polymerization. This materials science application leverages the compound's orthogonal reactive sites in a manner distinct from its use in small-molecule synthesis.

High-Throughput Library Synthesis Requiring Reliable Solid Reagent Dispensing

In automated high-throughput synthesis environments, the physical form of reagents significantly impacts workflow reliability. 4-Bromo-1-(bromomethyl)-2-nitrobenzene (CAS 82420-34-6), as a solid with a melting point of 79-81 °C [1], is amenable to accurate robotic weighing and dispensing systems without the risk of clumping or softening that can occur with lower-melting solids such as 2-nitrobenzyl bromide (mp 44-48 °C) [2]. The compound's availability from multiple vendors with documented purity specifications (95-98%) and batch-specific analytical data (NMR, HPLC, GC) ensures consistent performance across library synthesis campaigns. The three orthogonal reactive sites enable diverse library design strategies from a single building block, maximizing scaffold diversity while minimizing the number of distinct starting materials required.

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